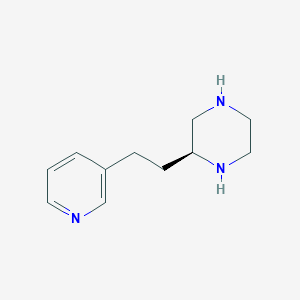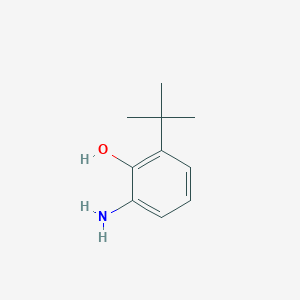
(2S)-2-(2-PYRIDIN-3-YLETHYL)PIPERAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2-PYRIDIN-3-YLETHYL)PIPERAZINE is a chiral compound that features a piperazine ring substituted with a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-PYRIDIN-3-YLETHYL)PIPERAZINE typically involves the reaction of 2-(2-pyridin-3-yl-ethyl)-amine with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction conditions, leading to consistent product quality. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(2-PYRIDIN-3-YLETHYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the pyridine moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Applications De Recherche Scientifique
(2S)-2-(2-PYRIDIN-3-YLETHYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2-(2-PYRIDIN-3-YLETHYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(2-Pyridin-3-yl-ethyl)-piperazine: The enantiomer of the compound, which may have different biological activities.
2-(2-Pyridin-3-yl-ethyl)-piperidine: A structurally similar compound with a piperidine ring instead of a piperazine ring.
2-(2-Pyridin-3-yl-ethyl)-morpholine: Another similar compound with a morpholine ring.
Uniqueness
(2S)-2-(2-PYRIDIN-3-YLETHYL)PIPERAZINE is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets compared to its enantiomer or other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H17N3 |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
(2S)-2-(2-pyridin-3-ylethyl)piperazine |
InChI |
InChI=1S/C11H17N3/c1-2-10(8-12-5-1)3-4-11-9-13-6-7-14-11/h1-2,5,8,11,13-14H,3-4,6-7,9H2/t11-/m0/s1 |
Clé InChI |
YIIPFCHOFGGYNJ-NSHDSACASA-N |
SMILES isomérique |
C1CN[C@H](CN1)CCC2=CN=CC=C2 |
SMILES canonique |
C1CNC(CN1)CCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1,2,4]Triazolo[1,5-b]pyridazin-6-amine](/img/structure/B8713176.png)







![Methanone, (2-aminophenyl)[4-(phenylmethoxy)phenyl]-](/img/structure/B8713229.png)
